ACE Inhibitory Potency: Plantainoside D Demonstrates Highest In-Class Activity
In a direct head-to-head bioguided fractionation study of Plantago asiatica seed extract, Plantainoside D exhibited the lowest IC50 (2.17 mM) among four co-isolated phenylpropanoid glycosides, representing a quantifiable potency advantage over acteoside, isoacteoside, and plantamajoside [1].
| Evidence Dimension | Angiotensin-converting enzyme (ACE) inhibition |
|---|---|
| Target Compound Data | IC50 = 2.17 mM |
| Comparator Or Baseline | Acteoside IC50 = 2.69 mM; Isoacteoside IC50 = 2.46 mM; Plantamajoside IC50 = 2.47 mM |
| Quantified Difference | 1.2- to 1.24-fold more potent than comparators |
| Conditions | In vitro UPLC-MS method monitoring transformation of hippuryl-histidyl-leucine (HHL) to hippuric acid |
Why This Matters
Selection of Plantainoside D over acteoside or plantamajoside for ACE inhibition studies provides a 19-24% improvement in potency, potentially reducing required concentrations in cellular or biochemical assays.
- [1] Geng F, et al. Bioguided isolation of angiotensin-converting enzyme inhibitors from the seeds of Plantago asiatica L. Phytother Res. 2010;24(7):1088-1094. doi:10.1002/ptr.3071 View Source
